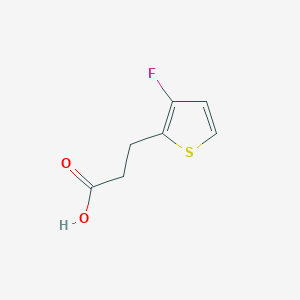

3-(3-Fluorothiophen-2-yl)propanoic acid

Description

Contextualization within Contemporary Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical and pharmaceutical research. chinesechemsoc.orgspringernature.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small size contribute to the unique characteristics of organofluorine compounds. numberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of a molecule. tandfonline.com

The strategic incorporation of fluorine can influence a molecule's lipophilicity, bioavailability, and binding affinity to biological targets. tandfonline.comoup.com It is estimated that approximately 20% of pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The field is continually evolving, with ongoing research focused on developing novel and efficient fluorination methods. chinesechemsoc.orgcas.cn 3-(3-Fluorothiophen-2-yl)propanoic acid is a prime example of a molecule that embodies the principles of contemporary organofluorine chemistry, where a single fluorine atom is strategically placed on a heterocyclic ring to modulate its properties for specific applications.

Significance of Fluorinated Heterocyclic Systems in Fundamental and Applied Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in bioactive compounds and natural products. numberanalytics.comtandfonline.comnih.gov When a fluorine atom is introduced into a heterocyclic system, the resulting fluorinated heterocycle often exhibits enhanced biological activity and improved pharmacokinetic properties. numberanalytics.comnih.gov This combination of a heterocyclic scaffold and fluorine substitution is a powerful strategy in drug discovery. nih.govchim.it

Thiophenes, five-membered heterocyclic compounds containing a sulfur atom, are important structural motifs in many pharmaceuticals and organic electronic materials. evitachem.com The fluorination of the thiophene (B33073) ring, as seen in this compound, can significantly impact the molecule's electronic properties and reactivity. evitachem.com In medicinal chemistry, this can lead to improved drug potency and metabolic stability. nih.gov In materials science, fluorinated thiophenes are utilized in the development of conductive polymers and other organic electronic materials due to their unique electronic characteristics. evitachem.com

Importance of Carboxylic Acid Moieties in Synthetic Organic Transformations

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry, serving as a versatile building block in the synthesis of more complex molecules. numberanalytics.comnumberanalytics.com Carboxylic acids are precursors to a wide array of other functional groups, including esters, amides, and acid anhydrides. numberanalytics.comwikipedia.org Their reactivity and ability to participate in a multitude of chemical reactions make them indispensable in organic synthesis. numberanalytics.comnumberanalytics.com

In the context of this compound, the propanoic acid moiety provides a reactive handle for further chemical modifications. For instance, it can undergo esterification by reacting with alcohols to form esters, which are valuable intermediates in various synthetic pathways. evitachem.com The carboxylic acid group also plays a crucial role in biological interactions, as it can participate in hydrogen bonding with biological targets such as enzymes and receptors. evitachem.com

Overview of Research Directions and Interdisciplinary Relevance

This compound is a molecule with considerable potential across multiple scientific disciplines. Its unique combination of a fluorinated thiophene ring and a carboxylic acid functional group makes it a valuable tool for researchers.

Current and potential research applications for this compound include:

Pharmaceutical Development: Derivatives of this compound are being investigated as potential therapeutic agents. The presence of the fluorinated thiophene moiety is explored for its potential to confer biological activity, with some studies indicating that similar structures exhibit antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus. evitachem.com The mechanism of action is thought to involve interactions with biological targets through hydrogen bonding and π-stacking, with the fluorine atom modifying lipophilicity and binding affinity. evitachem.com

Material Science: The compound serves as a building block in the synthesis of novel organic electronic materials. evitachem.com The electronic properties imparted by the fluorinated thiophene ring are of interest for the development of conductive polymers and other advanced materials. evitachem.com

Organic Synthesis: As a research tool, this compound is used to construct more complex molecular architectures. evitachem.com Its functional groups allow for a variety of chemical transformations, enabling the synthesis of a diverse range of novel compounds. evitachem.com

The synthesis of this compound itself is an area of active research, with chemists exploring efficient and scalable methods. evitachem.com These synthetic approaches often involve the functionalization of thiophene derivatives, with key steps including fluorination and the introduction of the propanoic acid side chain. evitachem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇FO₂S |

| Melting Point | ~60-70 °C |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) |

| Stability | Stable under ambient conditions |

Note: Exact values for melting point may vary depending on purity. evitachem.com

Interactive Data Table: Key Reactions of this compound

| Reaction Type | Description |

| Esterification | Reacts with alcohols to form esters. evitachem.com |

| Decarboxylation | May lose carbon dioxide under certain conditions to form reactive intermediates. evitachem.com |

| Electrophilic Aromatic Substitution | The fluorine atom can influence electrophilic attack on the thiophene ring. evitachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H7FO2S |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

3-(3-fluorothiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C7H7FO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) |

InChI Key |

IOPLAMLZLZLJRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1F)CCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Fluorothiophen 2 Yl Propanoic Acid and Analogues

Strategies for Constructing Fluorinated Thiophene (B33073) Ring Systems

The construction of the fluorinated thiophene ring is a key challenge that has been addressed through various innovative synthetic methodologies. These strategies range from direct fluorination of pre-formed thiophene rings to the construction of the ring from fluorinated precursors.

Regioselective Fluorination Approaches for Thiophenes

The direct and regioselective fluorination of thiophene-based heterocycles is a crucial method for accessing fluorinated analogues. Fluorination can significantly modulate the electronic and structural properties of these compounds, which is vital for their application in organic electronics. acs.org A key challenge lies in controlling the position of fluorine atom introduction on the thiophene ring. One approach involves the treatment of a dibrominated thiophene monomer with an alkyl Grignard reagent, which can lead to the formation of a single regioisomer due to the directing effect of the fluorine group. Subsequent polymerization can then yield highly regioregular poly(3-alkyl-4-fluoro)thiophenes. acs.orgresearchgate.net Comparative studies have revealed that the position and number of fluorine atoms can fine-tune molecular orbital energies and intermolecular interactions, providing valuable insights for the design of organic semiconductors. acs.org

Cycloaddition Reactions in Fluorinated S-Heterocycle Synthesis

Cycloaddition reactions offer a powerful and stereochemically controlled methodology for the synthesis of diverse heterocyclic systems, including fluorinated thiophenes. mdpi.comdntb.gov.uaresearchgate.netnih.gov These reactions are particularly useful for constructing the core ring structure with fluorine atoms or fluoroalkyl groups already incorporated into one of the reacting partners. mdpi.com The [3+2] and [4+2] cycloadditions, also known as Huisgen and Diels-Alder reactions respectively, are of special importance in this context. mdpi.comnih.gov

The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of dipolarophiles and dienophiles, making them excellent candidates for cycloaddition reactions. researchgate.net For instance, polyfluoroalkyl thiocarbonyl compounds are effective dienophiles in [4+2] cycloadditions with 1,3-dienes, leading to fluorine-containing thiopyrans. mdpi.com Similarly, fluorinated 1,3-dipoles show high reactivity towards electron-rich dipolarophiles, and their [3+2] cycloaddition with thiocarbonyl compounds is a key step in the construction of fluoroalkylated sulfur heterocycles. researchgate.net Thiophene S-oxides can also act as dienes in Diels-Alder reactions, providing a pathway to functionalized cyclohexadienes and arenes. researchtrends.net

| Cycloaddition Type | Reactants | Product Type | Reference |

| [4+2] Cycloaddition | Polyfluoroalkyl thiocarbonyl compounds and 1,3-dienes | Fluorine-containing thiopyrans | mdpi.com |

| [3+2] Cycloaddition | Fluorinated 1,3-dipoles and thiocarbonyl compounds | Fluoroalkylated sulfur heterocycles | researchgate.net |

| [4+2] Cycloaddition | Thiophene S-oxides and alkenes | Functionalized cyclohexadienes/arenes | researchtrends.net |

Metal-Catalyzed Approaches to Fluorinated Thiophenes (e.g., Pd-catalyzed, Cu-mediated)

Transition metal-catalyzed reactions have become indispensable for the formation of carbon-fluorine bonds. researchgate.net Palladium and copper-based catalytic systems have been particularly effective in the synthesis of fluorinated thiophenes.

Palladium-catalyzed fluorination has been successfully applied to five-membered heteroaryl bromides, although it is a challenging transformation. mit.edu The reductive elimination of the C-F bond from the palladium(II) complex is often the difficult step. mit.edunih.gov However, the use of specific ligands can enhance the catalyst's ability to facilitate this reductive elimination. For instance, certain biaryl monophosphine ligands have enabled the palladium-catalyzed fluorination of a variety of activated heteroaryl triflates and bromides. researchgate.net It has been shown that some phenyl-substituted bromothiophenes can be fluorinated in synthetically useful yields under these conditions. nih.govacs.org Palladium-catalyzed aerobic dehydrogenative cross-coupling of polyfluoroarenes with thiophenes has also been reported as a method for preparing polyfluoroarene-thiophene structures. acs.org

Copper-mediated fluorination provides an alternative and often complementary approach. Copper(I) reagents in the presence of a fluoride (B91410) source like silver fluoride can convert aryl iodides to the corresponding aryl fluorides. nih.gov This reaction is thought to proceed through a copper(III) intermediate. nih.gov Copper-mediated radiofluorination of arylstannanes with [18F]KF has also been developed, which is particularly relevant for the synthesis of PET imaging agents. nih.gov This method is compatible with a range of functional groups and can be applied to complex molecules. nih.govthieme.de

| Metal Catalyst | Substrate | Fluorine Source | Key Features | References |

| Palladium | Heteroaryl bromides/triflates | AgF, KF | Ligand design is crucial for efficient C-F reductive elimination. | mit.edunih.govacs.org |

| Copper | Aryl iodides, Arylstannanes | AgF, KF, [18F]KF | Proceeds via a proposed Cu(III) intermediate; useful for radiofluorination. | nih.govnih.gov |

Electrochemical Methods for Fluorination of Heterocycles

Electrochemical methods offer a unique approach to fluorination, often proceeding under mild conditions without the need for harsh chemical oxidants. While the direct electrochemical fluorination of thiophene itself can be challenging due to oligomerization and passivation of the electrode, the use of supporting electrolytes containing fluoride ions can facilitate the process. These methods can be applied to a variety of heterocyclic compounds. Catalytic systems, including transition metal catalysts, photocatalysts, and organocatalysts, have been employed in conjunction with electrochemical approaches to achieve site-selective, regioselective, and stereoselective fluorination. mdpi.com

Single Carbon-Fluorine Bond Activation in Fluorinated Precursors

The selective activation of a single carbon-fluorine (C-F) bond in a polyfluorinated precursor is a powerful strategy for synthesizing selectively fluorinated compounds. rsc.org The C-F bond is the strongest single bond in organic chemistry, making its selective cleavage a significant challenge. rsc.org However, recent advances have demonstrated the feasibility of this approach for the synthesis of fluorinated thiophenes. nii.ac.jpnih.govacs.orgresearchgate.netfigshare.com

One notable example is the Lewis acid-promoted single C-F bond activation of trifluoromethyl (CF3)-bearing cyclopropanes. nii.ac.jpnih.govacs.orgresearchgate.netacs.org Treatment of these cyclopropanes with a Lewis acid like diethylaluminum chloride (Et2AlCl) generates a stabilized difluorocarbocation. This intermediate can then undergo nucleophilic addition with a sulfur-containing nucleophile, such as a thiocarboxylic acid or a thiol. nii.ac.jpnih.govacs.orgresearchgate.net The resulting 1,1-difluoro-1-alkenes can then undergo a subsequent deesterification and 5-endo-trig cyclization to afford ring-fluorinated dihydrothiophenes and tetrahydrothiophenes. nii.ac.jpnih.gov This method allows for the regioselective introduction of the sulfur functionality. nii.ac.jpnih.govacs.orgresearchgate.net

Transition metal complexes, particularly those of late transition metals, have also been extensively used to activate C-F bonds. rsc.orgmdpi.com These metal complexes can mediate the stoichiometric or catalytic functionalization of aryl fluorides. rsc.orgmdpi.com Furthermore, main group metal complexes, such as those of aluminum and magnesium, have shown promise in C-F bond activation of fluoroarenes. rsc.org

Synthetic Routes for Incorporating the Propanoic Acid Side Chain

Once the fluorinated thiophene core is synthesized, the next crucial step is the introduction of the propanoic acid side chain at the desired position. Several established synthetic methods can be adapted for this purpose.

A common strategy involves the acylation of the thiophene ring, followed by reduction. For instance, Friedel-Crafts acylation of a thiophene derivative can introduce an acetyl group, which can then be converted to the desired side chain through various reduction methods.

Another versatile approach is through the use of organometallic reagents. Halogenated thiophenes can be converted into Grignard or organolithium reagents, which can then react with a suitable electrophile to introduce the propanoic acid moiety or a precursor. For example, carbonation of a Grignard reagent with carbon dioxide introduces a carboxylic acid group. beilstein-journals.orgresearchgate.net

Palladium-catalyzed carbonylation of halogenated thiophenes under carbon monoxide pressure is another efficient method for introducing a carboxylic acid or ester functionality. beilstein-journals.orgresearchgate.net The resulting thiophenecarboxylic acid or its ester can then be further elaborated to the propanoic acid side chain. A direct method to obtain 3-(2-thienyl)propanoic acid involves the hydrogenation of 3-(2-thienyl)acrylic acid using a palladium on carbon catalyst. prepchem.com This method could potentially be adapted for the fluorinated analogue.

| Method | Starting Material | Key Reagents | Product | References |

| Grignard Reaction & Carbonation | Halogenated thiophene | Mg, CO2 | Thiophenecarboxylic acid | beilstein-journals.orgresearchgate.net |

| Palladium-Catalyzed Carbonylation | Halogenated thiophene | CO, Pd catalyst, DPPP | Thiophenecarboxylic acid/ester | beilstein-journals.orgresearchgate.net |

| Hydrogenation | 3-(2-Thienyl)acrylic acid | H2, Pd/C | 3-(2-Thienyl)propanoic acid | prepchem.com |

Functionalization of Thiophene Derivatives with Propanoic Acid Moieties

The introduction of a propanoic acid side chain onto a thiophene ring is a key transformation in the synthesis of the target molecule. Several methods can be employed to achieve this functionalization, primarily involving the reaction of a suitable thiophene precursor with a three-carbon building block.

One common approach is the alkylation of a thienyl anion . For instance, 3-fluorothiophene (B1278697) can be deprotonated at the 2-position using a strong base like n-butyllithium to form 2-lithio-3-fluorothiophene. This nucleophilic intermediate can then react with an electrophile containing a three-carbon chain, such as a protected β-halopropionate ester (e.g., ethyl 3-bromopropionate). Subsequent deprotection and hydrolysis of the ester would yield the desired propanoic acid.

Another versatile method is through palladium-catalyzed cross-coupling reactions . A 2-halo-3-fluorothiophene (e.g., 2-bromo-3-fluorothiophene) can be coupled with a variety of organometallic reagents bearing the propanoic acid moiety or a precursor. For example, a Suzuki-Miyaura coupling with a boronic acid derivative of propanoic acid could be employed. Alternatively, a Negishi coupling with an organozinc reagent or a Stille coupling with an organotin reagent can be utilized. These reactions offer a high degree of functional group tolerance.

Friedel-Crafts acylation provides another route, although it may be less direct. Acylation of 3-fluorothiophene with acryloyl chloride would introduce a propenoyl group at the 2-position. Subsequent reduction of the double bond and the ketone would lead to the propanoic acid side chain. The regioselectivity of the initial acylation would be a critical factor in this approach.

| Method | Thiophene Substrate | Reagent for Propanoic Acid Moiety | Key Conditions | Advantages | Potential Challenges |

| Alkylation of Thienyl Anion | 3-Fluorothiophene | Ethyl 3-bromopropionate | Strong base (e.g., n-BuLi), low temperature | Direct C-C bond formation | Requires strictly anhydrous conditions, potential for side reactions |

| Suzuki-Miyaura Coupling | 2-Bromo-3-fluorothiophene | Propanoic acid-3-boronic acid pinacol ester | Palladium catalyst (e.g., Pd(PPh₃)₄), base | High functional group tolerance, mild conditions | Availability and stability of the boronic acid reagent |

| Friedel-Crafts Acylation | 3-Fluorothiophene | Acryloyl chloride | Lewis acid catalyst (e.g., AlCl₃) | Utilizes readily available starting materials | Potential for polymerization, regioselectivity control |

Chain Extension Strategies (e.g., Nitrile Hydrolysis, Carbonylation)

Chain extension strategies are crucial for elaborating a shorter side chain on the thiophene ring into the required propanoic acid moiety. These methods typically start with a thiophene derivative bearing a one or two-carbon substituent at the 2-position.

Nitrile Hydrolysis: A common and reliable method for converting a nitrile group into a carboxylic acid is through hydrolysis. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net This can be achieved under either acidic or basic conditions. For the synthesis of 3-(3-Fluorothiophen-2-yl)propanoic acid, a precursor such as 2-(3-Fluorothiophen-2-yl)acetonitrile could be subjected to hydrolysis. Acid-catalyzed hydrolysis is typically carried out using a strong acid like hydrochloric acid or sulfuric acid with heating. mdpi.com Base-catalyzed hydrolysis often employs sodium or potassium hydroxide, also with heating, and results in the carboxylate salt, which is then acidified to yield the carboxylic acid. mdpi.comresearchgate.net

Carbonylation Reactions: Palladium-catalyzed carbonylation offers a direct method to introduce a carboxylic acid or ester group. Starting from 2-bromo-3-fluorothiophene, a carbonylation reaction using carbon monoxide in the presence of a palladium catalyst and an alcohol (for an ester) or water (for the acid) can be performed. To obtain the propanoic acid, a two-carbon extension would be needed prior to or in conjunction with the carbonylation step. For instance, a Sonogashira coupling of 2-bromo-3-fluorothiophene with a protected acetylene, followed by reduction and carbonylation, could be a viable, albeit multi-step, route.

| Strategy | Starting Material | Key Reagents | Intermediate | Final Product |

| Nitrile Hydrolysis | 2-(3-Fluorothiophen-2-yl)acetonitrile | H₂O, H⁺ or OH⁻ | Amide | This compound |

| Carbonylation | 2-Bromo-3-fluorothiophene | CO, Pd catalyst, H₂O | 3-Fluorothiophene-2-carboxylic acid | (Requires further chain extension) |

Fiesselmann Thiophene Synthesis and its Variants for Thiophenecarboxylic Acid Derivatives

The Fiesselmann thiophene synthesis is a powerful method for constructing the thiophene ring itself, often with substituents that are precursors to the desired functional groups. This reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base. nih.gov This typically leads to the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. nih.gov

The mechanism proceeds through a Michael addition of the deprotonated thioglycolate to the triple bond of the acetylenic ester, followed by an intramolecular cyclization. nih.gov Subsequent elimination and tautomerization lead to the aromatic thiophene ring. nih.gov

While the classic Fiesselmann synthesis yields a 3-hydroxy substituent, variations of this reaction can be used to prepare other substituted thiophenes. By choosing appropriately substituted starting materials, it is possible to construct a thiophene ring that already contains a precursor to the 3-fluoro group and the propanoic acid side chain. For example, using a fluorinated thioglycolic acid derivative or an acetylenic ester with a suitable side chain could potentially lead to a more direct synthesis of the target molecule's core structure.

| Reactant A | Reactant B | Base | Product Type | Relevance to Target Synthesis |

| Thioglycolic acid ester | α,β-Acetylenic ester | Sodium ethoxide | 3-Hydroxy-2-thiophenecarboxylic acid ester | Provides the thiophene core with a carboxylic acid precursor. |

| Substituted thioglycolic acid | Substituted acetylenic ester | Potassium hydroxide | Substituted 3-hydroxy-2-thiophenecarboxylic acid | Potential for introducing fluorine and propanoic acid precursors. |

Integration of Fluorination and Propanoic Acid Introduction in Multi-Step Synthesis

One plausible strategy involves the early introduction of the propanoic acid moiety onto a non-fluorinated thiophene ring, followed by a late-stage fluorination. For example, 3-(Thiophen-2-yl)propanoic acid could be synthesized first. Then, electrophilic fluorination could be attempted to introduce the fluorine atom at the 3-position. However, controlling the regioselectivity of this direct fluorination can be challenging.

A more controlled approach would be to start with a pre-functionalized thiophene that directs the subsequent reactions. For instance, starting with 3-bromothiophene, one could first introduce the propanoic acid side chain at the 2-position via metal-halogen exchange and alkylation. The resulting 3-bromo-2-(propanoic acid)thiophene could then be subjected to a fluorination reaction, such as a nucleophilic aromatic substitution if activated, or more likely through a lithium-halogen exchange followed by reaction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).

Alternatively, the synthesis could commence with a fluorinated thiophene precursor. 3-Fluorothiophene can be synthesized and then functionalized at the 2-position. As mentioned in section 2.2.1, this could involve lithiation followed by alkylation or a palladium-catalyzed cross-coupling reaction on a 2-halo-3-fluorothiophene intermediate. This latter approach often provides better control over the regiochemistry.

Sustainable and Green Chemistry Approaches in Organofluorine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organofluorine compounds to minimize environmental impact and improve safety. chemrxiv.orgresearchgate.net Traditional fluorination methods often involve hazardous reagents and harsh reaction conditions. chemrxiv.org

Recent advancements in green fluorine chemistry focus on the development of more environmentally benign fluorinating agents and reaction conditions. chemrxiv.orgresearchgate.net For instance, the use of less hazardous and more selective electrophilic fluorinating reagents, such as Selectfluor®, is a significant step towards greener fluorination processes.

The use of alternative energy sources like microwave irradiation can accelerate reactions, often leading to higher yields and shorter reaction times, which aligns with green chemistry principles. researchgate.net Furthermore, the development of catalytic fluorination reactions, including those that are metal-catalyzed, can reduce the amount of reagents needed and minimize waste.

In the context of synthesizing this compound, a green chemistry approach would favor:

Atom-economic reactions: Designing synthetic steps that maximize the incorporation of atoms from the reactants into the final product.

Use of safer solvents: Replacing hazardous solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions. researchgate.net

Energy efficiency: Employing methods that reduce energy consumption, such as catalytic processes or microwave-assisted synthesis. researchgate.net

Renewable feedstocks: While not always feasible for complex molecules, exploring routes that originate from renewable resources is a key aspect of green chemistry.

| Green Chemistry Principle | Application in Organofluorine Synthesis | Example |

| Use of Safer Reagents | Replacement of hazardous fluorinating agents. | Using Selectfluor® instead of elemental fluorine. |

| Energy Efficiency | Utilizing alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted fluorination reactions. researchgate.net |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste. | Palladium-catalyzed fluorination or C-F bond activation. |

| Safer Solvents | Replacing volatile organic compounds (VOCs). | Performing fluorination reactions in water or ionic liquids. researchgate.net |

Mechanistic Insights and Reactivity of 3 3 Fluorothiophen 2 Yl Propanoic Acid Analogues

Electronic Effects of Fluorine on Thiophene (B33073) Ring Reactivity

The fluorine substituent exerts a strong influence on the thiophene ring through a combination of inductive and resonance effects. The high electronegativity of fluorine leads to a powerful electron-withdrawing inductive effect (σI), which deactivates the ring towards electrophilic attack. nih.gov Conversely, the lone pairs on the fluorine atom can be donated to the aromatic π-system, resulting in a positive mesomeric or resonance effect (σR). nih.gov While this resonance effect is generally weaker than the inductive effect for halogens, it still plays a role in directing the regioselectivity of substitution reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org For thiophene, which is generally more reactive than benzene (B151609), electrophilic substitution typically occurs preferentially at the C2 (α) position due to the better stabilization of the cationic intermediate (arenium ion). onlineorganicchemistrytutor.compharmaguideline.com

The presence of a fluorine atom at the C3 position of the thiophene ring in 3-(3-fluorothiophen-2-yl)propanoic acid introduces a deactivating effect, making the ring less susceptible to electrophilic attack compared to unsubstituted thiophene. This deactivation arises from the potent electron-withdrawing inductive effect of fluorine.

Regarding regioselectivity, the directing effects of both the fluorine atom and the propanoic acid group must be considered. Halogens are typically ortho, para-directing in electrophilic aromatic substitution on benzene rings, despite being deactivating. libretexts.org This is because the resonance effect, which donates electron density to the ortho and para positions, helps to stabilize the carbocation intermediate formed during the attack at these positions. libretexts.orgyoutube.com In the case of the 3-fluorothiophene (B1278697) ring, the fluorine atom would direct incoming electrophiles to the C2 and C4 positions. The propanoic acid group at the C2 position, being an alkyl-type substituent, is also an ortho, para-director. Therefore, it would direct incoming electrophiles to the C3 and C5 positions of the thiophene ring.

The ultimate regiochemical outcome of an electrophilic aromatic substitution on this compound will be a result of the combined directing effects of the C3-fluoro and C2-propanoic acid substituents. A qualitative prediction of the preferred site of electrophilic attack can be made by considering the relative activation/deactivation and directing influences of these groups.

| Position | Influence of C3-Fluoro Group | Influence of C2-Propanoic Acid Group | Overall Predicted Outcome |

|---|---|---|---|

| C4 | Activating (ortho) | Deactivating (meta) | Possible, but likely minor product |

| C5 | Deactivating (meta) | Activating (para) | Major product |

Nucleophilic aromatic substitution (SNAr) is generally difficult for electron-rich aromatic systems like thiophene. researchgate.net However, the presence of strongly electron-withdrawing groups can facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). derpharmachemica.com The fluorine atom in this compound, with its strong inductive effect, makes the thiophene ring more electron-deficient and thus more susceptible to nucleophilic attack. nih.gov

For an SNAr reaction to occur, a good leaving group is also required. While fluoride (B91410) is not a superb leaving group in all contexts, in nucleophilic aromatic substitution, the rate-determining step is often the initial nucleophilic attack. youtube.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus prone to attack. youtube.com Therefore, it is plausible that under appropriate conditions with a strong nucleophile, the fluorine atom at the C3 position could be displaced.

The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid group in the propanoic acid side chain. The inductive effect of the fluorine atom, transmitted through the thiophene ring and the alkyl chain, will help to stabilize the carboxylate anion formed upon deprotonation. libretexts.org This stabilization increases the acidity of the carboxylic acid, resulting in a lower pKa value compared to the non-fluorinated analogue, 3-(thiophen-2-yl)propanoic acid. libretexts.org The magnitude of this effect will depend on the distance and the pathway of electronic communication between the fluorine atom and the carboxylic acid group.

| Compound | Key Substituent | Electronic Effect | Predicted Relative pKa |

|---|---|---|---|

| 3-(Thiophen-2-yl)propanoic acid | None | - | Higher (Less acidic) |

| This compound | 3-Fluoro | Electron-withdrawing (inductive) | Lower (More acidic) |

Reactivity Profile of the Propanoic Acid Moiety

The propanoic acid moiety of this compound exhibits the characteristic reactions of a carboxylic acid.

The carboxylic acid group can be readily converted into a variety of other functional groups. Esterification, the reaction with an alcohol in the presence of an acid catalyst, will yield the corresponding ester. chemguide.co.ukmasterorganicchemistry.com Similarly, amidation, the reaction with an amine, typically requiring activation of the carboxylic acid (e.g., conversion to an acid chloride or use of a coupling agent), will produce the corresponding amide. researchgate.net These transformations are generally not significantly affected by the electronic nature of the fluorinated thiophene ring, as the reactions occur directly at the carboxylic acid functionality.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential reaction pathway for the propanoic acid moiety. While simple decarboxylation of alkanoic acids is often difficult, certain methods can facilitate this process. One such method is fluorodecarboxylation, which replaces the carboxylic acid function with a fluorine atom. researchgate.netcdnsciencepub.com This can be achieved using reagents like xenon difluoride. researchgate.netcdnsciencepub.com Another approach involves photoredox catalysis, which allows for the conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides under mild conditions. acs.orgnih.gov The application of such methods to this compound could provide a route to novel fluorinated thiophene derivatives.

Intramolecular Interactions and Cyclization Tendencies in Thiophene-Carboxylic Acid Linkages

The linkage between a thiophene ring and a carboxylic acid group, as seen in this compound and its analogues, creates a molecular framework prone to intramolecular cyclization. This process, typically a form of Friedel-Crafts acylation, is a powerful method for constructing fused-ring systems where a new ring is built onto the thiophene core. The tendency to cyclize and the nature of the resulting product are governed by several factors, including the length of the linking alkyl chain, the nature of substituents on the thiophene ring, and the reaction conditions employed.

Intramolecular cyclization of thiophene derivatives bearing a carboxylic acid side chain typically proceeds via an electrophilic aromatic substitution mechanism. sigmaaldrich.com The carboxylic acid is first converted into a more reactive electrophilic species, such as an acylium ion, often through the use of a strong acid or a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org This electrophile is then attacked by the electron-rich thiophene ring, leading to the formation of a new carbon-carbon bond and subsequent ring closure. The position of the attack on the thiophene ring is directed by the existing substituents. For 3-(thiophen-2-yl)propanoic acid analogues, the propanoic acid chain at the 2-position can lead to cyclization at the adjacent 3-position, resulting in a five-membered fused ring, or at the 5-position if that site is activated and sterically accessible.

The cyclization of γ-oxocarboxylic acids derived from thiophene has been investigated to create novel heterocyclic structures. For instance, the reaction of thiophene with cis-hexahydrophthalic anhydride (B1165640) via a Friedel-Crafts reaction yields a thiophene-substituted γ-oxocarboxylic acid, which can undergo intramolecular cyclization with reagents like acetic anhydride to form new heterocyclic systems. nih.gov

In the specific case of this compound, the fluorine atom at the 3-position significantly influences the reactivity and regioselectivity of the cyclization. Fluorine is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, it also acts as an ortho-para director. In this context, the cyclization would involve an intramolecular attack of the activated propanoic acid chain onto the thiophene ring. The electrophilic attack can potentially occur at the C4 or C5 position. The directing effect of the fluorine atom would favor substitution at the C4 position (ortho), while the inherent reactivity of the thiophene ring often favors substitution at the C5 position. wikipedia.org The outcome is a balance between these electronic effects and the steric constraints of forming the fused ring system.

The synthesis of fused lactones from thiophene derivatives represents another important class of intramolecular cyclization. mdpi.com These reactions can be catalyzed by various metals and proceed through different mechanisms, including those triggered by C-H activation. mdpi.com For example, Rh(III)-catalyzed formal [4+2] cycloaddition between thienopyridine carboxylic acids and internal alkynes can yield tricyclic lactones. mdpi.comresearchgate.net Similarly, palladium/copper-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization is a common strategy. mdpi.com The regioselectivity of these lactonizations often favors the formation of thermodynamically more stable ring systems. mdpi.com

Detailed research into electrophilic cyclization has shown that various reagents can mediate this transformation. Iodine-induced 5-endo-dig cyclization, for example, is a known method for creating thiophene derivatives. nih.gov More broadly, the use of Lewis acids like aluminum chloride or stannic chloride is a classic approach for promoting intramolecular Friedel-Crafts acylations on thiophene rings. google.comresearchgate.net The choice of catalyst is crucial, as traditional Friedel-Crafts catalysts can sometimes interact with the sulfur atom of the thiophene ring, leading to side reactions and lower yields. google.com

The following table summarizes the general outcomes of intramolecular cyclization for various thiophene-carboxylic acid analogues based on published findings.

| Starting Material Analogue | Catalyst / Reagent | Primary Product Type | Reference |

| Thiophene-substituted γ-oxocarboxylic acid | Acetic Anhydride | Fused Heterocycle | nih.gov |

| Thieno[2,3-b]pyrazine-6-carboxylic acid | Pd/Cu, alkynes | Tricyclic Lactone | mdpi.com |

| o-Alkynyl Thioanisoles | Electrophilic Sulfur Reagent | Benzo[b]thiophene | organic-chemistry.orgnih.govacs.org |

| N-Cyano Sulfonimidoyl Phenyl Thiophene Carboxamide | H₂SO₄ | Thiadiazine 1-Oxide | nih.gov |

| Thiophene with Acyl Chlorides | Lewis Acid (e.g., AlCl₃, SnCl₄) | Acyl Thiophene | google.comresearchgate.net |

The cyclization tendency is also a key step in the synthesis of biologically active molecules. Thieno[2,3-b]pyridines, for example, are synthesized through a pathway that involves the cyclization of a nitrile-containing thiophene intermediate. nih.gov This highlights the versatility of intramolecular reactions involving thiophene scaffolds in medicinal chemistry.

Computational Chemistry and Theoretical Modeling of Fluorinated Thiophene Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary workhorse in the computational study of organic molecules due to its favorable balance of accuracy and computational cost. duke.edu It is extensively used to investigate the electronic structure and properties of fluorinated thiophene (B33073) derivatives. researchgate.netresearchgate.nete3s-conferences.org

A fundamental step in any computational study is the optimization of the molecule's geometry to find its lowest energy structure. DFT methods are widely used to determine equilibrium geometries, including bond lengths and angles, for thiophene derivatives. e3s-conferences.orgacs.orgcp2k.org For molecules with flexible bonds, such as the bond connecting the thiophene ring to the propanoic acid side chain in 3-(3-Fluorothiophen-2-yl)propanoic acid, a key aspect is the exploration of the conformational landscape.

The conformational behavior of substituted thiophenes is dictated by a balance between π-electron conjugation, which favors planar structures, and steric or electrostatic interactions, which can cause twisting. gazi.edu.tr By systematically rotating dihedral angles and calculating the corresponding energy, a torsional potential energy surface can be generated. gazi.edu.tr These calculations identify the most stable conformers (energy minima) and the energy barriers between them (transition states). Studies on related systems, like 3-phenylthiophene and its fluoro-substituted derivatives, show that the B3LYP functional within DFT can sometimes overestimate delocalization energy, leading to predictions of more planar structures compared to other methods like Hartree-Fock (HF) or Møller–Plesset (MP2) perturbation theory. gazi.edu.tr The position of the fluorine atom has a significant influence on the rotational barrier of these molecules. gazi.edu.tr

Table 1: Comparison of Calculated Geometries for Thiophene using Different Methods This table illustrates the typical accuracy of DFT methods in predicting molecular structures, using the parent thiophene molecule as an example.

| Method | Basis Set | C=C Bond Length (Å) | C-S Bond Length (Å) | C-C Bond Length (Å) |

|---|---|---|---|---|

| B3LYP | 6-31G** | 1.376 | 1.722 | 1.421 |

| MP2 | 6-31G** | 1.378 | 1.730 | 1.421 |

| HF | 6-31G** | 1.362 | 1.721 | 1.416 |

| Experimental | 1.370 | 1.714 | 1.423 |

Data adapted from computational studies on thiophene geometries. acs.org

The electronic properties of fluorinated thiophenes are critical for their application in organic electronics. DFT calculations provide detailed information about the distribution and energy of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. researchgate.net The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron).

The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic conductivity and optical properties. ijnnonline.net Introducing electron-withdrawing fluorine atoms to a thiophene system generally lowers the energy levels of both the HOMO and LUMO. rsc.org This effect can lead to a decrease in the HOMO-LUMO gap, which is often beneficial for conductivity in organic semiconductors. rsc.orgnih.gov For instance, studies on fused thiophene derivatives show that fluorination can narrow the energy gap, potentially improving charge transport properties. rsc.org

Molecular electrostatic potential (ESP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In fluorinated thiophenes, the high electronegativity of the fluorine atom creates a region of negative electrostatic potential, which can influence intermolecular interactions and molecular recognition processes. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies for Fluorinated Thiophene-based Systems

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pentacene (Reference) | -4.85 | -3.72 | 1.13 |

| Perfluoropentacene | -5.47 | -4.48 | 0.99 |

| Thiophene-based Polymer 1 | -5.30 | -2.49 | 2.81 |

| Fluorinated Thiophene Polymer 1 | -5.50 | -2.69 | 2.81 |

Data adapted from various DFT studies on fluorinated organic materials, illustrating the general effect of fluorination. ijnnonline.netnih.gov

DFT calculations can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data. For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is particularly valuable. researchgate.net Since the ¹⁹F chemical shift is highly sensitive to the local electronic environment, comparing calculated and experimental shifts can help confirm molecular structures and study inhibitor-protein interactions. nih.govuni-muenchen.de DFT methods, such as ωB97XD with an appropriate basis set like aug-cc-pvdz, have been shown to predict ¹⁹F NMR chemical shifts with a root mean square error of around 3.57 ppm. rsc.org

Similarly, DFT is used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. uit.no Calculating the vibrational modes of an optimized structure and ensuring no imaginary frequencies are present confirms that the structure is a true energy minimum. scholaris.ca Quartic force fields generated using DFT for thiophene have produced fundamental frequencies in very good agreement with observed experimental spectra. nih.gov The choice of functional and basis set influences the accuracy, with methods like B3LYP often requiring a scaling factor to match experimental values closely. acs.org

Table 3: Calculated vs. Experimental Vibrational Frequencies for Thiophene (cm⁻¹)

| Vibrational Mode | B3LYP/cc-pVTZ (Calculated) | Experimental |

|---|---|---|

| A1 | 3127 | 3112 |

| A1 | 1406 | 1408 |

| A1 | 1081 | 1082 |

| B2 | 3101 | 3082 |

| B2 | 1251 | 1252 |

| B2 | 871 | 869 |

Data adapted from DFT studies on the vibrational spectra of thiophene. scholaris.ca

Theoretical Investigations of Reaction Mechanisms and Transition States

While specific DFT studies on the reaction mechanisms of this compound are not widely available, the methodology is broadly applied to understand reactivity in related heterocyclic systems. Computational chemistry can map out the entire energy profile of a chemical reaction, from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate.

For fluorinated thiophenes, theoretical studies could investigate mechanisms such as electrophilic substitution, metal-catalyzed cross-coupling reactions, or polymerization processes. By calculating the energies of reactants, intermediates, transition states, and products, chemists can gain a deeper understanding of reaction feasibility, selectivity, and the role of catalysts. This knowledge is invaluable for optimizing synthetic routes and designing new chemical transformations.

Molecular Simulations for Aggregation Behavior and Intermolecular Interactions (e.g., π-stacking in fluorinated thiophenes)

The performance of organic materials in electronic devices is often governed by how the molecules pack together in the solid state. Molecular simulations are used to study the aggregation behavior and intermolecular interactions of fluorinated thiophenes. One of the most important non-covalent interactions in these systems is π-stacking, where the planar aromatic rings stack on top of each other. acs.orgarxiv.org

The primary driving force for π-stacking in thiophene dimers is dispersion interaction, although electrostatic interactions, which are highly dependent on orientation, also play a significant role in determining the preferred geometry. acs.org The introduction of fluorine atoms can modify these interactions significantly. Fluorination can influence π-stacking through several mechanisms:

Electrostatic Effects : The electronegative fluorine atoms can alter the quadrupole moment of the thiophene ring, changing the nature of the electrostatic interactions between stacked molecules.

Steric Effects : The size of the fluorine atom can introduce steric hindrance that affects the optimal stacking distance and geometry.

Specific Interactions : Interactions involving fluorine, such as F⋯F, F⋯H, or F⋯S contacts, can provide additional stability to certain packing arrangements. rsc.org

Computational studies have shown that π-π stacking interactions are mainly responsible for hole transport in some thiophene-based oligomers, while other interactions like hydrogen bonding can have a greater influence on electron transport. nih.gov Molecular dynamics and quantum chemical calculations on thiophene dimers and larger aggregates reveal strong interactions that can be modulated, for example, by changing the electrochemical potential. acs.org These simulations are essential for understanding how molecular structure translates to bulk material properties like charge mobility. rsc.org

Broader Academic Applications and Synthetic Utility of Fluorinated Thiophene Carboxylic Acids

Strategic Building Blocks in Complex Organic Synthesis

Fluorinated thiophene (B33073) carboxylic acids serve as versatile synthons in the creation of more complex molecular architectures for various applications, ranging from agrochemicals to advanced materials. The presence of the fluorine atom and the carboxylic acid group on the thiophene ring provides multiple reactive sites for further chemical transformations.

Halogenated 2-thiophenecarboxylic acid derivatives have been identified as key building blocks for new families of insecticides. beilstein-journals.org The development of potential manufacturing routes for these compounds underscores their importance in the agrochemical industry. beilstein-journals.org Synthetic strategies often involve multi-step processes where the thiophene carboxylic acid core is elaborated. For instance, processes like bromination/debromination, Grignard reactions followed by carbonation, or palladium-catalyzed carbonylation are employed to introduce the required functionality. beilstein-journals.org

While specific multi-step syntheses starting directly from 3-(3-Fluorothiophen-2-yl)propanoic acid to create complex natural products or pharmaceuticals are not extensively detailed in readily available literature, the analogous compound class is crucial. For example, the synthesis of various biologically active molecules, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, demonstrates the utility of similar propanoic acid side chains on heterocyclic rings in generating compounds with significant antimicrobial activity. mdpi.com Furthermore, thiophene-based fragments are integral to many important drugs, and the synthesis of fluorinated thiophene libraries for fragment-based drug discovery highlights their value in medicinal chemistry. ontosight.aismolecule.com

Contributions to Advanced Materials Science Research

The unique electronic properties of fluorinated thiophenes make them exceptionally useful in the field of materials science, particularly in the development of organic electronics and novel polymers.

The incorporation of fluorine into thiophene-based organic semiconductors is a widely used and effective strategy for enhancing the performance of optoelectronic devices. Fluorination has a profound impact on the material's electronic structure, crystal packing, and charge transport properties. ontosight.airesearchgate.netresearchgate.net

A key effect of fluorination is the lowering of the frontier molecular orbital energy levels (HOMO and LUMO). smolecule.comresearchgate.net This tuning of energy levels is critical for improving charge injection and achieving balanced ambipolar charge transport in Organic Field-Effect Transistors (OFETs). ontosight.airesearchgate.net For instance, in studies of fluorinated thiophene-phenylene co-oligomers, fluorination was shown to finely tune LUMO levels, which is crucial as high LUMO energies typically lead to poor electron injection. ontosight.airesearchgate.netresearchgate.net Lowering the HOMO energy level also improves the ambient stability of polythiophenes by making them less susceptible to oxidation. smolecule.com

Furthermore, fluorination can dramatically influence the solid-state packing of molecules. The interactions involving fluorine can facilitate more planar molecular structures and promote π-stacking, which is essential for efficient charge transport between molecules. smolecule.comresearchgate.netresearchgate.net This improved intermolecular organization often leads to higher charge-carrier mobility. Research on functionalized anthradithiophenes has shown that diperfluorophenyl substitution can induce n-type transport, creating ambipolar devices, whereas non-fluorinated analogues exhibit only hole transport. pharmaguideline.comresearchgate.net

Table 1: Impact of Fluorination on Organic Electronic Device Properties

| Property | Effect of Fluorination | Consequence for Device Performance | References |

|---|---|---|---|

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO levels | Improves air stability, tunes charge injection barriers, and can enhance open-circuit voltage in solar cells | smolecule.comresearchgate.netnih.gov |

| Molecular Packing | Promotes planarity and π-stacking | Enhances intermolecular charge transport and charge-carrier mobility | researchgate.netresearchgate.net |

| Charge Transport | Can induce ambipolar or n-type behavior | Enables fabrication of more complex circuits (e.g., CMOS-like inverters) and broadens applications | researchgate.netpharmaguideline.comresearchgate.net |

| Photoluminescence | Increases quantum yield and absorbance | Improves efficiency in light-emitting devices and photodetectors | ontosight.airesearchgate.netresearchgate.net |

Fluorinated thiophene carboxylic acids and their derivatives are pivotal monomers in the synthesis of advanced conjugated polymers. The introduction of fluorine onto the thiophene units within the polymer backbone is a powerful tool for modulating the material's properties for applications such as organic photovoltaics (OPVs) and OFETs. nih.govscispace.com

When fluorinated thiophene units are incorporated into donor-acceptor copolymers, they significantly lower both the HOMO and LUMO energy levels. researchgate.netnih.gov This leads to an increase in the polymer's ionization potential, which can result in a higher open-circuit voltage in polymer solar cells. scispace.com For example, the synthesis of polymers containing fluorinated dithienobenzothiadiazole (DTBT) units has been shown to be an effective strategy. researchgate.net The degree and position of fluorination on the flanking thiophene rings not only modulate the electro-optical properties but can also dramatically increase the reactivity of the monomer in polymerization reactions like direct (hetero)arylation polymerization (DHAP). researchgate.net

Studies on regioregular poly(3-alkyl-4-fluoro)thiophenes have demonstrated that backbone fluorination leads to a more co-planar polymer backbone. researchgate.netacs.orgacs.org This increased planarity enhances the tendency for the polymer chains to aggregate in solution and form more ordered structures in the solid state, which in turn can increase charge carrier mobilities in OFETs by up to a factor of five compared to their non-fluorinated counterparts. acs.orgacs.org

Table 2: Effects of Fluorinated Thiophene Monomers on Conjugated Polymer Properties

| Polymer Property | Observation upon Incorporating Fluorinated Thiophene | Impact on Application | References |

|---|---|---|---|

| Ionization Potential | Increases | Leads to higher open-circuit voltage in organic solar cells | scispace.com |

| Optical Band Gap | Generally lowered or minimally affected | Allows for tuning of light absorption spectrum for photovoltaic applications | researchgate.netscispace.com |

| Polymer Backbone | Becomes more co-planar | Enhances aggregation and intermolecular packing | acs.orgacs.org |

| Charge Carrier Mobility | Increases significantly | Improves performance in Organic Field-Effect Transistors (OFETs) | acs.orgacs.org |

| Reactivity in Polymerization | Can be significantly enhanced | Allows for faster and more efficient synthesis of high molecular weight polymers | researchgate.net |

Development of Novel Fluorination Reagents and Methodologies in Organic Synthesis

While fluorinated thiophene carboxylic acids are typically the targets of fluorination reactions, the broader family of thiophene-containing compounds has been instrumental in the development of new fluorinating reagents. The stability and unique electronic nature of the thiophene scaffold make it an excellent platform for creating powerful and selective reagents.

A prominent example is the class of S-(trifluoromethyl)dibenzothiophenium salts, famously known as Umemoto reagents. acs.orgyoutube.comgoogle.comresearchgate.net These are electrophilic trifluoromethylating agents derived from a dibenzothiophene (B1670422) core, which is a fused thiophene system. Umemoto reagents are widely used to transfer a trifluoromethyl (CF₃) group to a variety of nucleophiles. youtube.com Their development was a significant advancement in fluorine chemistry, providing bench-stable, easy-to-handle solids for what was previously a challenging chemical transformation. researchgate.net

Research into these reagents continues, with efforts to fine-tune their reactivity and cost-effectiveness. For example, substituting the dibenzothiophenium rings with fluorine atoms has led to new generations of Umemoto reagents that are more powerful, thermally stable, and can be prepared in a one-pot synthesis, making them more practical for industrial applications. google.com Although these reagents are not synthesized from simple fluorinated thiophene carboxylic acids, their existence and evolution highlight the critical role that the thiophene motif plays in the advancement of fluorination methodologies. Furthermore, new methods for synthesizing ring-fluorinated thiophene derivatives, for instance through the C–F bond activation of CF₃-cyclopropanes, contribute to the expanding toolkit of organofluorine chemistry. nih.gov

Q & A

Q. What are the key considerations in designing synthetic routes for 3-(3-Fluorothiophen-2-yl)propanoic acid?

Synthetic routes for this compound typically involve halogenation of thiophene derivatives followed by coupling reactions. For example:

- Halogenation : Fluorination at the 3-position of thiophene using reagents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) .

- Propanoic Acid Formation : Grignard or Friedel-Crafts alkylation to introduce the propanoic acid moiety, followed by oxidation (e.g., Jones oxidation) .

- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- NMR Spectroscopy : Compare and NMR shifts with analogs. For example, fluorine atoms in thiophene rings typically show resonances at δ 120–140 ppm in NMR .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% recommended for biological assays) .

- Mass Spectrometry : Confirm molecular weight (expected [M-H]⁻ ion at m/z 199.03) .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol-water mixtures (7:3 v/v) are effective due to the compound’s moderate polarity. Cooling to 4°C yields needle-like crystals with >95% recovery .

Advanced Research Questions

Q. How can stereoselective synthesis of chiral derivatives of this compound be achieved?

- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipase-catalyzed esterification) to introduce stereocenters .

- Case Study : For (R)- and (S)-enantiomers, chiral HPLC (Chiralpak® AD-H column) with hexane/isopropanol (90:10) resolves peaks with baseline separation (α > 1.5) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Receptor vs. Enzyme Targets : Use competitive binding assays (e.g., SPR or fluorescence polarization) to distinguish between direct receptor binding and indirect enzyme inhibition .

- Dose-Response Validation : Reproduce assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts. For example, IC₅₀ values may vary by >50% due to differential transporter expression .

Q. What computational strategies are effective in predicting the physicochemical properties of this compound?

- LogP Calculation : Use Molinspiration or ACD/Labs software. Experimental LogP (1.8–2.2) aligns with predicted values for fluorinated thiophenes .

- Docking Studies : Perform molecular docking (AutoDock Vina) on COX-2 or PPARγ to prioritize biological targets. Fluorine’s electronegativity enhances hydrogen bonding in active sites .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

Q. How can researchers reconcile discrepancies in reported melting points for this compound?

- Polymorphism : Different crystallization conditions (e.g., slow vs. rapid cooling) yield polymorphs with melting points ranging 145–152°C. Use DSC to confirm thermal behavior .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.